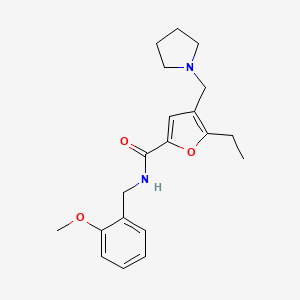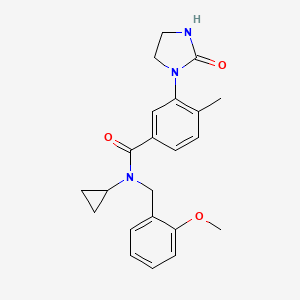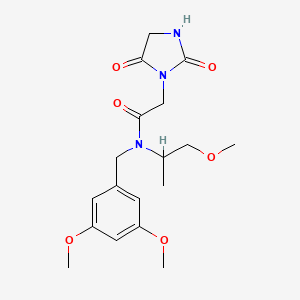
5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 2MEB or 2-Methoxy-N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)-5-ethyl-2-furamide.
Mécanisme D'action
The exact mechanism of action of 5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide is not fully understood. However, it has been suggested that this compound acts as a sigma-1 receptor agonist. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including ion channels, neurotransmitter transporters, and enzymes.
Biochemical and Physiological Effects:
5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has been shown to have various biochemical and physiological effects. In animal models, this compound has been found to have anxiolytic and antidepressant-like effects. It has also been shown to enhance the release of dopamine and serotonin in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of the sigma-1 receptor in various physiological processes.
One of the limitations of using this compound in lab experiments is its relatively recent discovery. As a result, there is limited information available on its pharmacological properties and potential side effects.
Orientations Futures
There are several potential future directions for research on 5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide. One direction is to further investigate its potential as an anxiolytic and antidepressant agent. Another direction is to study its potential as a neuroprotective agent, as the sigma-1 receptor has been implicated in various neurodegenerative diseases.
Conclusion:
In conclusion, 5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide is a novel synthetic compound that has potential applications in various fields of scientific research. Its high affinity for the sigma-1 receptor makes it a useful tool for studying the role of this receptor in various physiological processes. Further research is needed to fully understand its pharmacological properties and potential applications.
Méthodes De Synthèse
The synthesis of 5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide involves the reaction of 2-methoxybenzyl chloride with 1-pyrrolidinylmethanamine in the presence of sodium hydroxide. The resulting product is then reacted with 5-ethyl-2-furoic acid in the presence of thionyl chloride to form the final product. This synthesis method was first reported in a research article published in 2011.
Applications De Recherche Scientifique
5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has potential applications in various fields of scientific research. One of the primary applications is in the field of neuroscience. This compound has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to enhance the release of dopamine and serotonin in the brain, which are neurotransmitters associated with mood regulation.
Another potential application of 5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide is in the field of drug discovery. This compound has been found to have a high affinity for the sigma-1 receptor, which is a target for various drugs. The sigma-1 receptor is involved in various physiological processes, including pain perception, mood regulation, and neuroprotection.
Propriétés
IUPAC Name |
5-ethyl-N-[(2-methoxyphenyl)methyl]-4-(pyrrolidin-1-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-3-17-16(14-22-10-6-7-11-22)12-19(25-17)20(23)21-13-15-8-4-5-9-18(15)24-2/h4-5,8-9,12H,3,6-7,10-11,13-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYJIDOAKGYRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)NCC2=CC=CC=C2OC)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B5905513.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-[(3-methylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B5905516.png)
![(5-{[(2-fluorobenzyl)(2-methoxyethyl)amino]methyl}-2-furyl)methanol](/img/structure/B5905522.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]methanamine](/img/structure/B5905526.png)
![(1-{1-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B5905528.png)

![(2,1,3-benzothiadiazol-4-ylmethyl)methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amine](/img/structure/B5905542.png)
![N-(isoquinolin-5-ylmethyl)-N',N'-dimethyl-N-[(3-methyl-2-thienyl)methyl]ethane-1,2-diamine](/img/structure/B5905543.png)
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B5905550.png)

![2-[2-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B5905575.png)
![3-[benzyl(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]propanamide](/img/structure/B5905595.png)
![(2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide](/img/structure/B5905600.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyrimidin-2-amine](/img/structure/B5905606.png)